molecular formula C19H20N2O6S B2791184 5-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034270-59-0

5-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide

Cat. No.: B2791184
CAS No.: 2034270-59-0
M. Wt: 404.44
InChI Key: OURQIRIZYHCRAC-UHFFFAOYSA-N
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Description

5-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide (CAS 2034270-59-0) is a synthetic small molecule with a molecular formula of C19H20N2O6S and a molecular weight of 404.44 g/mol . This sulfonamide-benzamide hybrid compound features a benzofuran moiety, a class of heterocycles recognized for a broad spectrum of pronounced pharmacological activities and their potential as pharmacological agents . The compound's structure, which includes multiple hydrogen bond donors and acceptors, suggests potential for targeted biological interactions . Research into structurally related N-substituted benzamide compounds has identified potential applications in neuroscience, particularly in modulating sodium channel function and pain pathways . Furthermore, recent studies on benzofuran-2-carboxamide derivatives have highlighted their significant role as modulators of Aβ42 aggregation, indicating their value as chemical tools for investigating neurodegenerative mechanisms in conditions like Alzheimer's disease . The presence of the benzofuran group, a planar bicyclic aromatic system, is a key feature that enables interaction with protein β-sheet structures, influencing amyloid fibrillogenesis by either inhibiting or accelerating the process, which makes such compounds useful for probing aggregation mechanisms . Available with a purity of 90% or higher, this compound is intended for research applications in chemistry and biology, such as investigating enzyme inhibition, exploring ion channel mechanisms, and developing novel diagnostics and therapeutics . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[[2-(1-benzofuran-2-yl)-2-hydroxypropyl]sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-19(23,17-9-12-5-3-4-6-15(12)27-17)11-21-28(24,25)13-7-8-16(26-2)14(10-13)18(20)22/h3-10,21,23H,11H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURQIRIZYHCRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly its interaction with cannabinoid receptors. Studies suggest that it may act as an agonist at the CB1 receptor, which is implicated in various physiological processes including pain and appetite regulation .

Synthetic Cannabinoids

Research indicates that derivatives of sulfamoyl compounds, including this one, have been explored as synthetic cannabinoids. These compounds can mimic the effects of natural cannabinoids and are often studied for their potential therapeutic uses and risks associated with abuse .

Antiviral Activity

Preliminary studies have indicated that certain benzamide derivatives exhibit antiviral properties. The specific compound may have potential against viral infections, particularly those caused by herpes viruses, due to its structural similarity to known antiviral agents .

Drug Development

The compound is part of a broader category of sulfamoyl derivatives that are being researched for their potential as lead compounds in drug development. The structural modifications can enhance bioactivity and selectivity towards specific biological targets, making them candidates for further development .

Case Study 1: Synthetic Cannabinoid Research

A study published in Current Neuropharmacology highlighted the increasing prevalence of synthetic cannabinoids, including various sulfamoyl derivatives. The research utilized advanced analytical techniques to identify these compounds in user-generated content online, revealing insights into their pharmacological profiles and potential health impacts .

Case Study 2: Antiviral Compound Development

In a clinical setting, a derivative of the compound was tested for its efficacy against herpes simplex virus infections. The results indicated that the compound could inhibit viral replication effectively, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

Key Compounds :

  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Structural Differences :

  • The target compound replaces the 1,3,4-oxadiazole ring in LMM5/LMM11 with a benzofuran-hydroxypropyl-sulfamoyl linkage.
  • LMM5/LMM11 feature methoxybenzamide or furan-linked oxadiazoles, whereas the target compound uses a 2-methoxybenzamide group.

Table 1: Comparison with 1,3,4-Oxadiazoles

Feature Target Compound LMM5/LMM11
Core Structure Benzofuran-sulfamoyl-benzamide 1,3,4-Oxadiazole-sulfamoyl
Molecular Weight* ~500–600 g/mol (estimated) 450–550 g/mol
Biological Target Potential Trr1 inhibition Trr1 inhibition
Solubility Likely DMSO-soluble (analogous) DMSO-soluble

Benzimidazole Sulfonamides (Carbonic Anhydrase Inhibitors)

Key Compound: Methyl 5-(3-((2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)amino)-3-oxopropyl)-2-hydroxybenzoate (30b)

Structural Differences :

  • The target compound lacks the benzimidazole core and tert-butyl sulfamoyl group found in 30b .
  • Both share sulfonamide and methoxybenzamide motifs, but the target compound’s benzofuran may alter target specificity.

Indole and Imidazole Derivatives

Key Compounds :

  • 1 : Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl) carbamate
  • 2 : N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide

Structural Differences :

  • Both classes retain sulfamoyl linkages but differ in aromatic substituents (indole vs. benzofuran).

Other Sulfonamide Derivatives

Key Compounds :

  • 5-Chloro-N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-...benzamide (ER-Green dye)
  • 5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide

Structural Differences :

  • ER-Green incorporates a fluorescent boron-dipyrromethene (BODIPY) group, unlike the target compound’s benzofuran .
  • The phenylethyl group in contrasts with the hydroxypropyl-benzofuran in the target compound.

Functional Implications :

  • ER-Green’s fluorescence suggests utility in cellular imaging, whereas the target compound is likely therapeutic.
  • Phenylethyl groups in enhance lipophilicity, whereas the hydroxypropyl group in the target compound may improve solubility .

Table 2: Comparative Pharmacological Profiles

Compound Class Biological Target Efficacy (IC₅₀) Key Structural Feature
1,3,4-Oxadiazoles Trr1 (antifungal) ~1–10 µM Oxadiazole core
Benzimidazoles Carbonic anhydrase ~10–100 nM tert-Butyl sulfamoyl
Target Compound Trr1 (hypothesized) Data needed Benzofuran-hydroxypropyl

Q & A

Q. Yield Optimization :

  • Use high-purity starting materials and monitor reaction progress via TLC/HPLC.
  • Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of sulfamoyl chloride) to drive reactions to completion .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question
Characterization requires a combination of techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for benzofuran (δ 6.5–7.8 ppm), sulfamoyl (δ 3.1–3.5 ppm), and methoxy groups (δ 3.8 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁N₂O₆S: 417.11) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: MeCN/H₂O + 0.1% TFA) .

How can structure-activity relationship (SAR) studies be designed to evaluate the benzofuran and sulfamoyl motifs in biological activity?

Advanced Research Question
Methodology :

  • Analog synthesis : Systematically modify the benzofuran ring (e.g., halogenation) or sulfamoyl group (e.g., alkylation) .
  • Biological assays : Test analogs in enzyme inhibition (e.g., HDACs) or antimicrobial assays (MIC determination) .
  • Computational docking : Use software like AutoDock to predict interactions with target proteins (e.g., HDAC2 active site) .

Q. Key Parameters :

  • Compare IC₅₀ values across analogs to identify critical substituents.
  • Correlate electronic properties (Hammett σ) with activity trends .

What strategies are recommended for resolving discrepancies in biological activity data across different experimental models?

Advanced Research Question
Root Causes :

  • Variability in cell line sensitivity (e.g., cancer vs. bacterial models).
  • Differences in assay conditions (e.g., serum concentration, incubation time) .

Q. Resolution Strategies :

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays .
  • Orthogonal assays : Validate results using both enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., MTT) methods .
  • Meta-analysis : Pool data from multiple studies to identify outliers .

What computational approaches are suitable for predicting target interactions and pharmacokinetic properties?

Advanced Research Question
Target Prediction :

  • Molecular docking : Simulate binding to enzymes (e.g., HDACs, cytochrome P450) using PDB structures (e.g., 6FJ) .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. ADME Modeling :

  • SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 metabolism .
  • HPLC logD₇.₄ : Measure experimental partition coefficients .

How can regioselectivity challenges in modifying the benzamide moiety be addressed?

Advanced Research Question
Strategies :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during sulfamoylation .
  • Directed ortho-metalation : Introduce substituents selectively using LDA/TMEDA .
  • Microwave-assisted synthesis : Enhance reaction specificity under controlled heating .

What in vitro models are appropriate for assessing pharmacokinetic properties and toxicity?

Advanced Research Question
Models :

  • Caco-2 cells : Evaluate intestinal absorption (Papp values) .
  • HepG2 cells : Assess hepatotoxicity (LDH release) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ .

Q. Analytical Tools :

  • LC-MS/MS for quantification of parent compound and metabolites .

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